Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Parent Compound (CAS 307327-02-2)
The 4-bromo substituent increases molecular weight by 78.9 Da (from 332.4 to 411.3 g/mol) and introduces a heavy halogen atom (Br, atomic weight 79.9) that raises calculated logP by approximately 0.5–1.0 log unit relative to the non-brominated parent N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2) . This shifts the compound into a higher lipophilicity space, which may enhance passive membrane permeability but also increase the risk of CYP450-mediated metabolism and hERG binding—considerations that must be evaluated on a project-specific basis [1]. The non-brominated analog (MW 332.4) falls within the lower molecular weight range favorable for CNS penetration, while the brominated derivative occupies a chemical space more typical of peripheral target or kinase inhibitor programs.
| Evidence Dimension | Molecular weight and lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 411.3 g/mol; bromine atom present at para position of benzamide ring; estimated clogP increase of ~0.5–1.0 vs. non-brominated analog |
| Comparator Or Baseline | N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2): MW = 332.4 g/mol; no halogen substituent |
| Quantified Difference | ΔMW = +78.9 g/mol (+23.7% increase); ΔclogP ≈ +0.5 to +1.0 (estimated from bromine substitution) |
| Conditions | Physicochemical property comparison based on molecular formula: Target C₁₅H₁₁BrN₂O₃S₂ vs. Comparator C₁₅H₁₂N₂O₃S₂ |
Why This Matters
A 24% higher molecular weight and increased lipophilicity directly affect solubility, permeability, metabolic stability, and off-target promiscuity risk—key parameters that differentiate procurement decisions for lead optimization campaigns seeking either CNS or peripheral drug candidates.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235–248. doi: 10.1517/17460441003605098. PMID: 22823020. View Source
